molecular formula C18H13ClFNO3S2 B3652729 5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3652729
M. Wt: 409.9 g/mol
InChI Key: SFUSUXWTKWNKKX-LZYBPNLTSA-N
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Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-chloro-6-fluorobenzyl halide with a 3-methoxybenzaldehyde to form the benzylidene intermediate. This could then react with a 2-thioxo-1,3-thiazolidin-4-one under suitable conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a benzylidene moiety, and a 2-chloro-6-fluorobenzyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

As a thiazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the thiazolidinone ring could be opened under acidic or basic conditions. The benzylidene moiety could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many thiazolidinone derivatives are biologically active and are used as pharmaceuticals. They can act as enzyme inhibitors, receptor agonists or antagonists, or have other modes of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising biological activity, it could be further optimized and developed into a pharmaceutical drug .

Properties

IUPAC Name

(5E)-5-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S2/c1-23-15-7-10(8-16-17(22)21-18(25)26-16)5-6-14(15)24-9-11-12(19)3-2-4-13(11)20/h2-8H,9H2,1H3,(H,21,22,25)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUSUXWTKWNKKX-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

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